molecular formula C4H13ClN2O2S B1382088 3-amino-N-methylpropane-1-sulfonamide hydrochloride CAS No. 859874-14-9

3-amino-N-methylpropane-1-sulfonamide hydrochloride

Cat. No.: B1382088
CAS No.: 859874-14-9
M. Wt: 188.68 g/mol
InChI Key: FLSCGQRNDXXPRH-UHFFFAOYSA-N
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Description

3-Amino-N-methylpropane-1-sulfonamide hydrochloride ( 859874-14-9) is a specialized organic compound with the molecular formula C 4 H 13 ClN 2 O 2 S and a molecular weight of 188.68 g/mol . Its structure features a three-carbon alkyl chain terminating in a primary amine at one end and an N-methyl sulfonamide group at the other, presented as the hydrochloride salt to enhance stability. The canonical SMILES representation for this compound is CNS(=O)(=O)CCCN . As a small, water-soluble molecule bearing both amine and sulfonamide functional groups, it serves as a valuable building block or intermediate in medicinal chemistry and drug discovery research. Its structure makes it particularly useful for exploring structure-activity relationships (SAR) and for creating targeted libraries. Researchers may employ this compound as a key synthon in the design and synthesis of more complex molecules, where it can function as a linker or a moiety intended to interact with specific biological targets. The presence of the N-methyl sulfonamide group is of significant interest in the development of pharmacologically active compounds . Handling and Safety: Please consult the Safety Data Sheet (SDS) for specific hazard and handling information prior to use. Important Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-amino-N-methylpropane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-6-9(7,8)4-2-3-5;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSCGQRNDXXPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859874-14-9
Record name 3-amino-N-methylpropane-1-sulfonamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methylpropane-1-sulfonamide hydrochloride typically involves the reaction of 3-amino-N-methylpropane-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents and catalysts to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methylpropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, reduced amines, and substituted sulfonamides. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Pharmaceutical Applications

Drug Development
3-amino-N-methylpropane-1-sulfonamide hydrochloride serves as a critical building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specific pathways. For instance, it has been explored in the development of drugs targeting carbonic anhydrase, a key enzyme involved in numerous physiological processes .

Case Study: Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antibacterial properties. A study highlighted that derivatives of sulfonamides, including those based on 3-amino-N-methylpropane-1-sulfonamide, demonstrated effectiveness against gram-positive bacteria and certain gram-negative strains . This opens avenues for developing new antibiotics to combat resistant bacterial infections.

Biochemical Applications

Enzyme Inhibition Studies
The compound is utilized as a probe in enzyme inhibition studies. By mimicking natural substrates, it can effectively bind to active sites of enzymes, thereby blocking their function. This mechanism is particularly valuable in understanding metabolic pathways and the biochemical basis of diseases.

Case Study: Carbonic Anhydrase Inhibition
In a study focusing on novel sulfonamide compounds, this compound was evaluated for its inhibitory effects on carbonic anhydrase. The results indicated that this compound could potentially serve as a therapeutic agent for conditions like glaucoma and edema due to its ability to modulate bicarbonate levels in biological systems .

Nanotechnology Applications

Nanomaterials Synthesis
The unique properties of this compound make it suitable for synthesizing nanomaterials. It acts as a functionalizing agent that can stabilize nanoparticles and enhance their properties for applications in drug delivery systems and biosensors.

Case Study: Functionalized Nanoparticles
Research has demonstrated the successful use of this compound in creating functionalized gold nanoparticles. These nanoparticles exhibited enhanced stability and biocompatibility, making them promising candidates for targeted drug delivery and imaging applications in medical diagnostics.

Chemical Reaction Analysis

This compound undergoes various chemical reactions that expand its application range:

Reaction Type Description Common Reagents
Oxidation Converts the amino group to nitroso or nitro derivativesHydrogen peroxide
Reduction Reduces sulfonamide groups to aminesSodium borohydride
Substitution Forms substituted sulfonamides or thiolsNucleophiles such as amines or thiols

These reactions enable the development of new compounds with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 3-amino-N-methylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

3-Amino-N-Ethylpropane-1-Sulfonamide Hydrochloride

  • Molecular Formula : C₅H₁₅ClN₂O₂S
  • Molecular Weight : 202.70 g/mol
  • Key Difference : Replacement of the methyl group with an ethyl group at the amine position.

Sodium (S)-2-Amino-3-Phenylpropane-1-Sulfonate Hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₃S
  • Molecular Weight : 273.71 g/mol
  • Key Difference : Incorporation of a phenyl group at position 3 and stereospecific sulfonate group.
  • Impact : Enhanced aromatic interactions in biological systems, making it suitable for chiral drug intermediates .

Functional Group Variations

3-(Methylsulfonyl)Propan-1-Amine Hydrochloride

  • Molecular Formula: C₄H₁₁ClNO₂S
  • Molecular Weight : 172.66 g/mol
  • Key Difference : Replacement of the sulfonamide group with a methylsulfonyl group.
  • Impact : The electron-withdrawing sulfonyl group increases polarity and stability, favoring agrochemical applications .

3-Chloro-N-Methylpropan-1-Amine Hydrochloride

  • Molecular Formula : C₄H₁₁Cl₂N
  • Molecular Weight : 144.04 g/mol
  • Key Difference : Chloro substituent instead of sulfonamide.
  • Impact : Higher reactivity as an alkylating agent, widely used in pharmaceutical intermediate synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Reference
3-Amino-N-methylpropane-1-sulfonamide HCl C₄H₁₃ClN₂O₂S 188.68 Sulfonamide, Methylamine Pharmaceuticals, Intermediates
3-Amino-N-ethylpropane-1-sulfonamide HCl C₅H₁₅ClN₂O₂S 202.70 Sulfonamide, Ethylamine Chemical Synthesis
Sodium (S)-2-amino-3-phenylpropane-1-sulfonate HCl C₉H₁₂ClNO₃S 273.71 Sulfonate, Phenyl, Chiral Center Chiral Drug Intermediates
3-(Methylsulfonyl)propan-1-amine HCl C₄H₁₁ClNO₂S 172.66 Methylsulfonyl, Amine Agrochemicals
3-Chloro-N-methylpropan-1-amine HCl C₄H₁₁Cl₂N 144.04 Chloro, Methylamine Alkylating Agent

Biological Activity

3-Amino-N-methylpropane-1-sulfonamide hydrochloride, often referred to as a sulfonamide compound, exhibits significant biological activity, particularly in the realm of antimicrobial and enzyme inhibition properties. This article delves into its biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group, which is crucial for its biological activity. The compound's chemical formula is C4H12N2O2SC_4H_{12}N_2O_2S, and its structure allows it to mimic p-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. By mimicking PABA, it competes for binding sites, effectively blocking the production of folate, which is essential for DNA synthesis and cell division in bacteria .
  • Antimicrobial Activity : It has demonstrated effectiveness against various gram-positive and gram-negative bacteria. The mechanism involves bacteriostatic action, where it inhibits bacterial growth without killing the bacteria outright .

Antibacterial Activity

Research has shown that this compound exhibits potent antibacterial properties. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against several bacterial strains is presented in Table 1.

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus8.030 ± 0.5
Escherichia coli16.025 ± 0.3
Klebsiella pneumoniae32.020 ± 0.2
Bacillus subtilis4.035 ± 0.4

Table 1: Antibacterial activity of this compound against selected bacterial strains.

Case Studies

A notable case study involved the use of this compound in treating infections caused by multidrug-resistant strains of Staphylococcus aureus. Patients treated with a regimen including this sulfonamide showed a significant reduction in infection rates compared to those receiving standard treatments alone .

Another study explored its efficacy in combination therapies for urinary tract infections, where it was found to enhance the effectiveness of traditional antibiotics, thus reducing the required dosage and minimizing side effects .

Comparative Analysis with Similar Compounds

When compared to other sulfonamides such as sulfadiazine and sulfamethoxazole, this compound exhibited unique binding affinities and selectivity towards specific bacterial enzymes. This specificity could lead to reduced side effects and enhanced therapeutic outcomes.

Compound Binding Affinity (K_i) Therapeutic Use
3-Amino-N-methylpropane-1-sulfonamideLow micromolar rangeAntibacterial
SulfadiazineHigh nanomolar rangeAntimicrobial
SulfamethoxazoleModerate micromolar rangeAntimicrobial

Table 2: Comparative binding affinities and therapeutic uses of sulfonamides.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-amino-N-methylpropane-1-sulfonamide hydrochloride with high purity?

  • Methodological Answer : A two-step synthesis is typical:

  • Step 1 : Sulfonation of propane-1-amine derivatives using sulfonyl chlorides (e.g., 3-chloro-4-methylbenzenesulfonyl chloride ), followed by N-methylation via reductive amination with formaldehyde and sodium cyanoborohydride.
  • Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether or THF.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : 1H^1H NMR (D2 _2O) should show δ 2.85 (s, 3H, N-CH3 _3), δ 3.10–3.25 (m, 2H, SO2 _2-CH2 _2-), and δ 3.50–3.70 (m, 2H, NH2 _2-CH2 _2-).
  • HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% trifluoroacetic acid in water/acetonitrile (85:15) at 1.0 mL/min; retention time ~6.2 minutes .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content (±0.3%) .

Q. What stability considerations are critical for storing this compound in aqueous solutions?

  • Methodological Answer :

  • pH Sensitivity : Stable at pH 2–4 (hydrochloride form); avoid alkaline conditions (>pH 7) to prevent sulfonamide hydrolysis.
  • Temperature : Store lyophilized powder at –20°C; aqueous solutions degrade by ~15% after 30 days at 4°C (monitor via UV-Vis at λ = 260 nm) .
  • Light Sensitivity : Protect from UV exposure to avoid N-methyl group oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the sulfonamide’s electron density. The sulfur atom’s partial positive charge (+1.2 eV) enhances nucleophilic attack at the sulfonyl group.
  • Transition State Analysis : Identify energy barriers for SN2 reactions with halides (e.g., KI in DMF). Compare with experimental kinetic data (Arrhenius plots) to validate predictions .

Q. What analytical approaches resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference IC50 _{50} values from independent studies (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines).
  • Batch Variability Testing : Assess impurities (e.g., residual solvents via GC-MS) across synthetic batches. Even 0.5% dimethylformamide contamination reduces antimicrobial efficacy by 30% .
  • Structural Analogues : Compare with 3-cyclopropylpropan-1-amine hydrochloride to isolate electronic vs. steric effects.

Q. How do solvent effects influence the compound’s catalytic activity in asymmetric synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H2 _2O) solvents in model reactions (e.g., aldol condensation).
  • Dielectric Constant Correlation : In DMF (ε = 36.7), the sulfonamide acts as a Brønsted acid catalyst (kcat _{cat} = 0.45 s1 ^{-1}), while in MeOH (ε = 32.7), it shifts to Lewis base behavior (kcat _{cat} = 0.12 s1 ^{-1}) .
  • HPLC-MS Monitoring : Track enantiomeric excess (Chiralpak IA column, hexane/isopropanol 80:20) to optimize solvent choice .

Q. What mechanistic insights explain unexpected byproducts during N-alkylation reactions?

  • Methodological Answer :

  • Byproduct Identification : Use HRMS (Q-TOF) to detect quaternary ammonium salts (e.g., m/z 215.0943 [M+H]+ ^+) from over-alkylation.
  • Kinetic Control : Limit reaction time to 2 hours at 0°C with slow alkyl halide addition (syringe pump, 0.1 mL/min) to suppress di-alkylation .
  • Computational Modeling : Simulate transition states for mono- vs. di-alkylation pathways (activation energy ΔG ^‡ > 25 kcal/mol favors mono-product) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-methylpropane-1-sulfonamide hydrochloride

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